3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine (CAS: 70421-27-1), also known as 8-Azaadenosine (NSC72961), is a nucleoside analog featuring a triazolo[4,5-d]pyrimidine core linked to a pentofuranosyl sugar moiety . This compound is structurally analogous to adenosine, with the nitrogen-rich triazolo ring replacing the imidazole ring of purine. It has been identified as a potent inhibitor of RNA editing enzymes like ADAR1, demonstrating antitumor activity in thyroid (Cal62, TPC1) and other cancer cell lines by suppressing proliferation and migration . Its mechanism involves disrupting RNA processing pathways, making it a candidate for oncology research .
Structure
3D Structure
Properties
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908143 | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |
| Record name | NSC146366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC146365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC145918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC81153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Structure Synthesis: Triazolo[4,5-d]Pyrimidine Formation
The triazolo[4,5-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A widely adopted method involves the reaction of 5-amino-1,2,4-triazole derivatives with β-diketones or β-ketoesters under acidic conditions . For example, condensation of 5-amino-4H-1,2,4-triazole with a β-ketoester derivative yields a 7-hydroxytriazolo[4,5-d]pyrimidine intermediate . Subsequent chlorination using phosphoryl chloride (POCl₃) generates reactive 5,7-dichloro intermediates, which serve as pivotal precursors for further functionalization .
Key synthetic steps include:
Regioselective Substitution at Position 7: Amine Installation
The 7-chloro substituent of the dichloro intermediate undergoes nucleophilic substitution with ammonia or primary amines. This step is critical for introducing the 7-amine group. In the presence of excess ammonium hydroxide or alkylamines in polar aprotic solvents (e.g., methanol, acetonitrile), the 7-position is selectively substituted due to electronic and steric factors .
-
Reagents : 5,7-Dichloro-triazolo[4,5-d]pyrimidine (1.0 equiv), aqueous NH₃ (5.0 equiv).
-
Conditions : Methanol, 80°C, 12 hours.
Position 3 Functionalization: Pentofuranosyl Group Introduction
The pentofuranosyl moiety is introduced via glycosylation at position 3. This requires activation of the sugar donor (e.g., protected pentofuranosyl halide) and a Lewis acid catalyst. Stereochemical control is achieved using Vorbruggen conditions (trimethylsilyl triflate, TMSOTf) or Hilbert-Johnson reactions .
-
Sugar protection :
Pentofuranose is protected as an acetonide (e.g., 1,2-O-isopropylidene-α-D-ribofuranose) to prevent undesired side reactions. -
Glycosylation :
. -
Deprotection :
Acidic hydrolysis (HCl/MeOH) removes the acetonide group, yielding the free pentofuranosyl derivative .
Final Compound Assembly
The convergent synthesis involves sequential substitutions:
-
Amine installation at C7 (as described in Section 2).
-
Pentofuranosyl introduction at C3 (as described in Section 3).
-
Start with 5,7-dichloro-triazolo[4,5-d]pyrimidine.
-
Substitute C7 with NH₃.
-
Substitute C3 with protected pentofuranosyl.
-
Deprotect the sugar moiety.
Analytical Characterization
Critical data for confirming structure and purity:
Challenges and Solutions
-
Regioselectivity : Competing substitutions at C5 and C7 are mitigated by adjusting reaction stoichiometry and temperature .
-
Stereochemistry : Use of chiral auxiliaries or enzymatic resolution ensures α/β anomer control during glycosylation .
-
Solubility : Polar solvents (DMF, DMSO) enhance intermediate solubility during coupling steps .
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Sequential Substitution | 62% | High regiocontrol, scalable | Multiple protection/deprotection steps |
| One-Pot Glycosylation | 45% | Reduced steps | Lower anomeric selectivity |
Industrial-Scale Considerations
-
Cost efficiency : Bulk synthesis of dichloro intermediates reduces raw material costs .
-
Green chemistry : Replacement of POCl₃ with PCl₃ in chlorination steps decreases hazardous waste .
Emerging Methodologies
Recent advances include flow chemistry for continuous synthesis of triazolo[4,5-d]pyrimidine cores and enzyme-mediated glycosylation for improved stereoselectivity .
Chemical Reactions Analysis
Types of Reactions: 8-Azaadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-azaadenine derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the purine ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various 8-azaadenine derivatives, modified nucleosides, and functionalized purine compounds .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves multi-step synthetic pathways that typically include the formation of the triazole and pyrimidine rings. The compound's structure features a furanosyl moiety that contributes to its biological activity by enhancing solubility and bioavailability.
Biological Activities
Antiviral Properties
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antiviral activity. For instance, studies have shown that compounds with similar structures can inhibit viral replication by targeting specific enzymes involved in viral life cycles. The mechanism often involves interference with reverse transcriptase activity, which is crucial for retroviruses such as HIV .
Anticancer Potential
Compounds within the triazolo[4,5-d]pyrimidine class have also been explored for their anticancer properties. They have been reported to act as inhibitors of various protein kinases involved in cancer signaling pathways. The ability to modulate these pathways positions them as promising candidates for cancer therapy. For example, some studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in preclinical models .
Therapeutic Implications
Clinical Applications
The potential clinical applications of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine span several therapeutic areas:
- HIV Treatment : Given its inhibitory effects on reverse transcriptase, this compound may serve as a lead for developing new antiretroviral drugs.
- Cancer Therapy : Its efficacy against various cancer cell lines suggests it could be further developed into a chemotherapeutic agent.
Case Study 1: Antiviral Efficacy
A study evaluated the antiviral efficacy of a related triazolo-pyrimidine derivative against HIV. The results indicated a dose-dependent inhibition of viral replication in vitro. The compound was shown to reduce viral load significantly when administered in combination with existing antiretroviral therapies.
Case Study 2: Anticancer Activity
In another investigation, a series of triazolo[4,5-d]pyrimidine derivatives were tested against human cancer cell lines. One specific derivative demonstrated potent cytotoxicity and was effective in reducing tumor size in mouse models. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through specific signaling pathways.
Mechanism of Action
The mechanism of action of 8-Azaadenosine involves its incorporation into RNA, where it can interfere with normal RNA processing and function. It inhibits the activity of adenosine deaminases, enzymes responsible for the deamination of adenosine to inosine in RNA. This inhibition can lead to the accumulation of adenosine in RNA, affecting RNA stability and function. Additionally, 8-Azaadenosine has been shown to activate antiviral immune responses by inducing the expression of antiviral proteins such as oligoadenylate synthetase .
Comparison with Similar Compounds
Key Differences :
- Sugar Configuration: 8-Azaadenosine’s pentofuranosyl group distinguishes it from ribofuranosyl-based analogs like Toyocamycin, impacting cellular uptake and target binding .
- Core Structure: The triazolo-pyrimidine core in 8-Azaadenosine offers greater metabolic stability compared to pyrrolo-pyrimidine in Toyocamycin, which is prone to enzymatic degradation .
Non-Nucleoside Triazolo[4,5-d]pyrimidine Derivatives
Key Differences :
- Functional Groups: Non-nucleoside derivatives (e.g., Vipadenant) lack sugar moieties, instead incorporating hydrophobic groups (e.g., benzyl, furan) for receptor binding .
- Biological Targets: 8-Azaadenosine targets RNA enzymes, while derivatives like Vipadenant modulate adenosine receptors, illustrating scaffold versatility .
Structure-Activity Relationships (SAR)
Biological Activity
3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, with the CAS number 37113-44-3, is a nucleoside analog that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrimidine derivatives, which are known for various pharmacological effects, including antiviral and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The molecular formula of 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is . Its structure includes a pentofuranosyl moiety linked to a triazolo-pyrimidine core, which is crucial for its biological interactions.
Research indicates that the biological activity of 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine may involve several mechanisms:
- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral RNA synthesis by acting as substrate analogs for viral polymerases.
- Antiproliferative Effects : Studies suggest that triazolo-pyrimidines can interfere with cellular proliferation pathways, making them potential candidates for cancer therapy.
Antiviral Activity
Several studies have explored the antiviral potential of nucleoside analogs similar to 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine. For example:
- Case Study : A study on ribonucleoside triphosphates (RNTPS) demonstrated that similar compounds could effectively inhibit viral replication in vitro by targeting viral polymerases .
| Compound | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| NITD-008 | Influenza | 0.1 | |
| T-705 | Influenza | 0.03 | |
| 3-Pentofuranosyl... | TBD | TBD | TBD |
Anticancer Activity
The anticancer properties of related triazolo-pyrimidine derivatives have also been documented:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
| Compound | Cancer Type | Mechanism | Reference |
|---|---|---|---|
| AZD6244 | Colorectal | MAPK pathway inhibition | |
| NVP-BEZ235 | Breast Cancer | Dual PI3K/mTOR inhibition | |
| 3-Pentofuranosyl... | TBD | TBD | TBD |
Toxicity and Safety Profile
While the efficacy of 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is promising, toxicity studies are essential to evaluate its safety profile. Preliminary findings suggest that some triazole derivatives exhibit mitochondrial toxicity at high concentrations .
Q & A
Q. What are the optimal synthetic routes for 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine?
The synthesis typically involves multi-step reactions, starting with the formation of the triazole and pyrimidine core. Key steps include:
- Huisgen 1,3-dipolar cycloaddition for triazole ring formation, requiring Cu(I) catalysis under controlled pH (6–7) and temperature (50–60°C) .
- Glycosylation with pentofuranosyl derivatives, often using protecting groups (e.g., acetyl or benzyl) to ensure regioselectivity .
- Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How is the compound characterized to confirm structure and purity?
Standard analytical methods include:
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., triazole protons at δ 8.2–8.5 ppm; pentofuranosyl anomeric proton at δ 5.7–6.1 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 352.12 for C₁₃H₁₆N₇O₅) .
- HPLC : Purity assessment using a C18 column (gradient: 10–90% acetonitrile in water) .
Advanced Research Questions
Q. How can researchers analyze the compound’s interaction with biological targets (e.g., adenosine receptors)?
Methodologies include:
- Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a sensor chip and measure binding kinetics (ka/kd) at varying compound concentrations .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics Simulations : Use AMBER or GROMACS to model ligand-receptor interactions, focusing on hydrogen bonding with residues like Asn253 or Glu169 .
Q. How to resolve contradictions in biological activity data across different substituent analogs?
- Comparative SAR Analysis : Tabulate substituent effects (e.g., replacing pentofuranosyl with ribofuranosyl reduces IC₅₀ by 3-fold against A₂A receptors) .
- Statistical Modeling : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
- X-ray Crystallography : Resolve structural ambiguities (e.g., confirm β-D configuration of pentofuranosyl via anomalous scattering) .
Q. What computational strategies predict regioselectivity in triazole-pyrimidine functionalization?
- DFT Calculations : Optimize transition states (B3LYP/6-31G*) to identify kinetically favored pathways (e.g., C7-amination over C5) .
- Molecular Docking : Screen virtual libraries for analogs with improved binding to targets like CB2 receptors (Glide SP scoring) .
Q. What experimental strategies mitigate challenges in regioselective glycosylation?
- Protecting Group Strategy : Use acetyl groups on pentofuranosyl to direct coupling to N3 of the triazole .
- Directed Metalation : Employ Pd(0) catalysts with chelating ligands (e.g., PPh₃) to enhance C–N bond formation at specific positions .
Notes
- Key Challenges : Regioselectivity in triazole functionalization, glycosylation efficiency, and metabolic stability of the pentofuranosyl group.
- Emerging Directions : Development of fluorescent probes (e.g., BODIPY conjugates) for real-time tracking of target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
